4-Ethynyl-N-[(1S)-1-(naphthalen-1-yl)ethyl]benzamide
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Overview
Description
4-Ethynyl-N-[(1S)-1-(naphthalen-1-yl)ethyl]benzamide is a synthetic organic compound with the molecular formula C19H17NO It is characterized by the presence of an ethynyl group attached to the benzamide structure, along with a naphthalen-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-N-[(1S)-1-(naphthalen-1-yl)ethyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethynylbenzoic acid and (1S)-1-(naphthalen-1-yl)ethylamine.
Coupling Reaction: The key step involves the coupling of 4-ethynylbenzoic acid with (1S)-1-(naphthalen-1-yl)ethylamine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Purification: The resulting product is purified using techniques like column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Ethynyl-N-[(1S)-1-(naphthalen-1-yl)ethyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can undergo reduction reactions to form saturated derivatives.
Substitution: The benzamide moiety can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group may yield aldehydes or ketones, while reduction can produce alkanes.
Scientific Research Applications
4-Ethynyl-N-[(1S)-1-(naphthalen-1-yl)ethyl]benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Ethynyl-N-[(1S)-1-(naphthalen-1-yl)ethyl]benzamide involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the benzamide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Naphthalen-1-yl-ethyl)-benzamide
- 4-Methyl-N-naphthalen-1-yl-benzamide
- N-(7-Hydroxy-naphthalen-1-yl)-benzamide
Uniqueness
4-Ethynyl-N-[(1S)-1-(naphthalen-1-yl)ethyl]benzamide is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential for diverse applications. The combination of the naphthalen-1-yl and benzamide moieties also contributes to its unique properties compared to similar compounds.
Properties
CAS No. |
503618-19-7 |
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Molecular Formula |
C21H17NO |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
4-ethynyl-N-[(1S)-1-naphthalen-1-ylethyl]benzamide |
InChI |
InChI=1S/C21H17NO/c1-3-16-11-13-18(14-12-16)21(23)22-15(2)19-10-6-8-17-7-4-5-9-20(17)19/h1,4-15H,2H3,(H,22,23)/t15-/m0/s1 |
InChI Key |
PIJQMNHBANEQRX-HNNXBMFYSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC=C(C=C3)C#C |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC=C(C=C3)C#C |
Origin of Product |
United States |
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